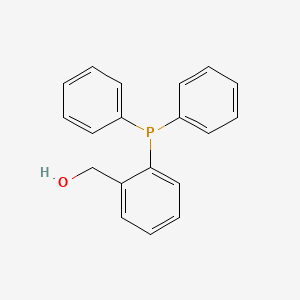
(2-Diphenylphosphanyl-phenyl)-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Diphenylphosphanyl-phenyl)-methanol is an organophosphorus compound characterized by the presence of a phosphanyl group attached to a phenyl ring, which is further connected to a methanol moiety. This compound is of significant interest in the field of chemistry due to its unique structural features and versatile applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Diphenylphosphanyl-phenyl)-methanol typically involves the reaction of diphenylphosphine with benzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Diphenylphosphanyl-phenyl)-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of diphenylphosphine oxide.
Reduction: Formation of diphenylphosphine.
Substitution: Formation of various substituted phosphine derivatives.
Applications De Recherche Scientifique
(2-Diphenylphosphanyl-phenyl)-methanol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Biology: The compound is explored for its potential in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent or a precursor for drug development.
Industry: It is utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of (2-Diphenylphosphanyl-phenyl)-methanol involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in catalytic cycles, facilitating various chemical transformations. The molecular targets include transition metals such as palladium, platinum, and rhodium, which are commonly used in catalytic applications.
Comparaison Avec Des Composés Similaires
- (2-Diphenylphosphanyl)phenylamine
- (2-Diphenylphosphanyl)phenylmethane
- (2-Diphenylphosphanyl)phenylchloride
Comparison: (2-Diphenylphosphanyl-phenyl)-methanol is unique due to the presence of the hydroxyl group, which imparts different reactivity compared to its analogs. For instance, (2-Diphenylphosphanyl)phenylamine has an amine group, making it more nucleophilic, while (2-Diphenylphosphanyl)phenylchloride has a chloride group, making it more reactive in substitution reactions. The hydroxyl group in this compound allows for hydrogen bonding and can be easily modified, providing versatility in various chemical applications.
Propriétés
IUPAC Name |
(2-diphenylphosphanylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17OP/c20-15-16-9-7-8-14-19(16)21(17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-14,20H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLPGPHZZJCYLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17OP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














